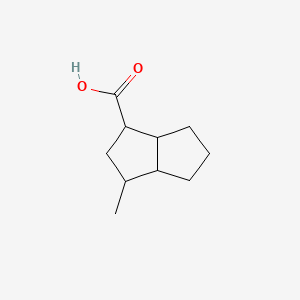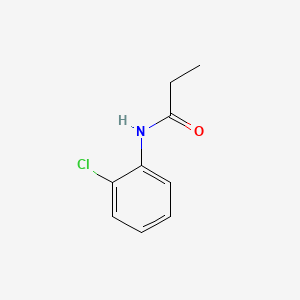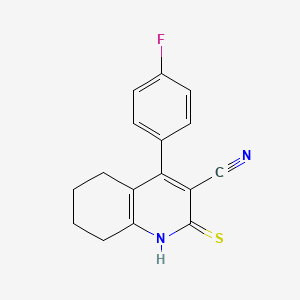![molecular formula C23H27N3O2S B11999090 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide is a complex organic compound that features an adamantyl group, a thiazole ring, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with thioamides to form the thiazole ring.
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include hydroxylated adamantyl derivatives, reduced thiazole compounds, and various substituted ethanediamides .
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to interact with lipid membranes. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenylethyl group can interact with aromatic residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Adamantyl)-1,2,3-thiadiazole
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-allylethanediamide
- N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide is unique due to its combination of an adamantyl group, a thiazole ring, and a phenylethyl group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The adamantyl group enhances stability and lipophilicity, the thiazole ring offers versatile reactivity, and the phenylethyl group provides additional interactions with biological targets .
Eigenschaften
Molekularformel |
C23H27N3O2S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C23H27N3O2S/c27-20(24-7-6-15-4-2-1-3-5-15)21(28)26-22-25-19(14-29-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,14,16-18H,6-13H2,(H,24,27)(H,25,26,28) |
InChI-Schlüssel |
XJCWKKSELRYYGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)





![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)



